molecular formula C15H23BO4 B8214113 2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8214113
M. Wt: 278.15 g/mol
InChI Key: ZXJSBCLCNHTQMX-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-methoxy-2-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:

5-Methoxy-2-(methoxymethyl)phenylboronic acid+PinacolThis compound\text{5-Methoxy-2-(methoxymethyl)phenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 5-Methoxy-2-(methoxymethyl)phenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Suzuki-Miyaura Coupling: : This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronate ester with an aryl halide in the presence of a palladium catalyst and a base.

  • Oxidation: : The boronate ester can undergo oxidation to form the corresponding phenol derivative.

  • Substitution: : The methoxymethyl group can be substituted under appropriate conditions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(OAc)2.

    Bases: Typical bases used are K2CO3, NaOH, and Cs2CO3.

    Solvents: Reactions are often carried out in solvents like toluene, THF, or DMF.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, 2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex molecules, including pharmaceuticals and natural products. Its role in Suzuki-Miyaura coupling makes it indispensable for constructing biaryl motifs, which are prevalent in many bioactive compounds.

Biology and Medicine

This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds under mild conditions is particularly valuable in medicinal chemistry for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The primary mechanism by which 2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The process involves the following steps:

    Transmetalation: The boronate ester transfers its aryl group to the palladium catalyst.

    Oxidative Addition: The aryl halide reacts with the palladium catalyst, forming a palladium-aryl complex.

    Reductive Elimination: The two aryl groups couple, releasing the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but lacks the methoxymethyl group.

    2-(Methoxymethyl)phenylboronic Acid: Similar functional groups but different reactivity profile.

Uniqueness

2-(5-Methoxy-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of stability and reactivity. The presence of the methoxymethyl group provides additional functionalization options, making it more versatile compared to simpler boron reagents.

This compound’s ability to participate in a wide range of reactions under mild conditions, coupled with its stability, makes it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name

2-[5-methoxy-2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4/c1-14(2)15(3,4)20-16(19-14)13-9-12(18-6)8-7-11(13)10-17-5/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJSBCLCNHTQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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